1-Isopentyl-1h-indol-6-amine
Description
Historical Context and Evolution of Indole (B1671886) Chemistry
The journey of indole chemistry began with the investigation of the vibrant dye indigo. Current time information in West Northamptonshire, GB. In 1866, Adolf von Baeyer first synthesized the indole nucleus by reducing oxindole (B195798) with zinc dust. Current time information in West Northamptonshire, GB. This foundational work was followed by the landmark development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains one of the most reliable routes for creating substituted indoles and is still widely used in modern organic synthesis. researchgate.netresearchgate.net Throughout the 20th century, interest in indole chemistry intensified dramatically with the discovery that the indole core is present in essential biomolecules like the amino acid tryptophan and numerous complex alkaloids. Current time information in West Northamptonshire, GB.fluorochem.co.uk This led to the development of other key synthetic methods, including the Leimgruber–Batcho, Bischler-Mohlau, and Reissert syntheses, which provided chemists with greater flexibility in constructing diverse indole derivatives for various applications. researchgate.netresearchgate.netfluorochem.co.uk
Significance of the Indole Nucleus as a Privileged Scaffold in Chemical Synthesis and Biological Systems
The indole nucleus is frequently described as a "privileged scaffold" in medicinal chemistry. researchgate.netacs.orgnih.gov This term reflects its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities. researchgate.net Its structure allows it to interact with numerous biological targets, including G-protein coupled receptors (GPCRs) and various enzymes, often serving as a key recognition element. researchgate.netnih.gov The electron-rich nature of the ring system makes it a versatile precursor for selective chemical modifications, allowing chemists to fine-tune the properties of indole-based molecules. researchgate.net This has led to the development of a multitude of drugs containing the indole substructure, targeting conditions ranging from inflammation and migraines to cancer and viral infections. researchgate.netacs.org
Overview of Indole-6-amine Derivatives in Academic Investigation
Within the vast family of indole derivatives, those featuring an amine group at the 6-position of the indole ring have been a subject of significant academic inquiry. Research into indole-6-amine derivatives often focuses on their potential as therapeutic agents. For instance, series of 1,6-disubstituted indoles have been designed and synthesized as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), with potential applications in treating central nervous system disorders like migraine. nih.gov In this context, the 6-amino group serves as a crucial anchor or precursor to other functional groups, such as amidines, which can form key interactions with target enzymes. nih.gov
Other studies have explored indole derivatives functionalized at the 6-position with carbamate (B1207046) or urea (B33335) moieties, which are derived from a 6-amino or 6-hydroxy precursor. These compounds have been investigated as multi-target-directed ligands for Alzheimer's disease, concurrently inhibiting cholinesterases and monoamine oxidase (MAO). nih.gov Furthermore, related structures like (1H-indol-6-yl)piperazin-1-yl)methanone have been used as scaffolds for creating new compounds with potential antimicrobial and antioxidant activities. researchgate.net These investigations highlight a consistent theme: the 6-amino position on the indole ring is a strategic point for chemical modification to generate novel molecules with diverse biological functions.
Rationale for Focused Research on 1-Isopentyl-1H-indol-6-amine within Indole Chemistry
Specific, publicly available research focusing explicitly on this compound is limited. However, a rationale for its investigation can be inferred from established strategies in medicinal chemistry and the study of related indole derivatives. The synthesis of this particular compound would likely be pursued as part of a structure-activity relationship (SAR) study to systematically probe the effects of different substituents on a biological target.
The rationale can be broken down into the contributions of its distinct structural features:
The Indole-6-amine Core: As established, this moiety is a known pharmacophore, serving as a versatile starting point for building molecules with targeted biological activities, including enzyme inhibition. nih.govnih.gov
The N1-Isopentyl Group: Alkylation at the N1 position of the indole ring is a common strategy used to modulate a compound's physicochemical properties, such as lipophilicity (fat solubility), metabolic stability, and binding affinity to target proteins. nih.govnih.gov The isopentyl group, a five-carbon branched alkyl chain, is a moderately lipophilic substituent that can explore hydrophobic pockets within a receptor's binding site.
Therefore, the focused synthesis and study of this compound would be a logical step in a medicinal chemistry program. It would aim to determine how the combination of the 6-amino functional group and the N1-isopentyl substituent influences the compound's interaction with a specific biological target when compared to other N1-alkylated or C-substituted analogues. This systematic approach is fundamental to the process of drug discovery and the optimization of lead compounds.
Due to the absence of published, detailed research findings on this compound, no specific data tables on its biological activity or research findings can be presented. The compound is listed commercially with the CAS Number 1095507-52-0. fluorochem.co.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(3-methylbutyl)indol-6-amine |
InChI |
InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-3-4-12(14)9-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3 |
InChI Key |
JRWIAEGLDGZTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Mechanistic Investigations in the Synthesis and Reactivity of 1 Isopentyl 1h Indol 6 Amine
Reaction Mechanism Elucidation for Key Synthetic Pathways
The synthesis of 1-Isopentyl-1H-indol-6-amine typically proceeds through a multi-step sequence involving the formation of the indole (B1671886) core, followed by functionalization at the N-1 and C-6 positions. A common and logical synthetic route involves the initial N-alkylation of a 6-nitroindole (B147325) precursor, followed by the reduction of the nitro group to the corresponding amine.
Detailed Analysis of N-1 Alkylation Mechanisms
The introduction of the isopentyl group at the N-1 position of the indole ring is a critical step. This transformation is typically achieved via nucleophilic substitution, where the indole nitrogen acts as the nucleophile. The reaction of a 6-nitroindole with an isopentyl halide (e.g., isopentyl bromide) in the presence of a base is a standard method.
The mechanism of this N-alkylation generally follows an SN2 pathway. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the indole nitrogen to form a more nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the isopentyl halide, displacing the halide and forming the C-N bond.
Reaction Scheme:
The choice of base and solvent can influence the reaction's efficiency and regioselectivity (N- vs. C-alkylation). For N-alkylation of indoles, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction. While C-alkylation at the C-3 position can be a competing pathway, N-alkylation is generally favored for simple alkyl halides under basic conditions.
Recent advancements have also explored metal-catalyzed N-alkylation reactions, which can offer milder reaction conditions and improved selectivity.
Examination of C-6 Functionalization Mechanisms
The introduction of the amine group at the C-6 position is most conveniently accomplished through the reduction of a pre-existing nitro group. The synthesis of 6-nitroindole itself can be achieved through nitration of the indole core, although this can sometimes lead to a mixture of isomers. A more controlled approach often involves constructing the indole ring from a pre-functionalized benzene (B151609) derivative.
The reduction of the nitro group in 1-isopentyl-6-nitro-1H-indole to the desired 6-amino functionality is a well-established transformation. Several reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) acs.org, platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297).
The mechanism of catalytic hydrogenation of a nitro group is complex and involves several steps on the catalyst surface. A simplified representation of the generally accepted Haber-type mechanism involves:
Adsorption of the nitro compound and hydrogen onto the catalyst surface.
Stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates.
The hydroxylamine intermediate is further reduced to the amine.
Desorption of the final amine product from the catalyst surface.
Reaction Scheme:
Alternative reducing agents include metal/acid combinations (e.g., Sn/HCl, Fe/HCl) or metal salts like tin(II) chloride (SnCl₂). These methods proceed via a series of single-electron transfer steps. For example, with SnCl₂, the nitro group is reduced through a series of intermediates involving electron transfer from Sn(II) and protonation by the acidic medium.
Catalytic Cycle Analysis in Metal-Mediated Syntheses
Metal-catalyzed reactions are increasingly employed for the N-alkylation of indoles, offering potential advantages in terms of efficiency and substrate scope. Both palladium and iron-based catalysts have been shown to be effective.
Palladium-Catalyzed N-Alkylation: Palladium catalysts can facilitate the N-alkylation of indoles with alkyl halides. A plausible catalytic cycle for the palladium-catalyzed N-alkylation of a 6-substituted indole with isopentyl bromide is depicted below.
Oxidative Addition: The cycle begins with the oxidative addition of the isopentyl bromide to a Pd(0) species, forming a Pd(II) intermediate.
Coordination and Deprotonation: The 6-nitroindole then coordinates to the Pd(II) center. In the presence of a base, the indole N-H is deprotonated, forming a Pd-indolide complex.
Reductive Elimination: The final step is the reductive elimination of the N-alkylated indole product, which regenerates the Pd(0) catalyst.
Iron-Catalyzed N-Alkylation: Iron catalysts, being more earth-abundant and less toxic, present an attractive alternative to palladium. Iron-catalyzed N-alkylation of indolines followed by oxidation to indoles has been reported. nih.govnih.gov A proposed mechanism for the direct N-alkylation of an indole often involves a "borrowing hydrogen" or "hydrogen auto-transfer" strategy when using alcohols as alkylating agents. However, for alkyl halides, a different mechanism would be operative, likely involving an iron-centered catalytic cycle analogous to the one described for palladium, though potentially involving different oxidation states of iron.
Illustrative Catalytic Cycle for Palladium-Catalyzed N-Alkylation mermaid graph TD A[Pd(0)L_n] -- Oxidative Addition(Isopentyl-Br) --> B{Br-Pd(II)(Isopentyl)L_n}; B -- + 6-Nitroindole- L --> C{Br-Pd(II)(Isopentyl)(6-Nitroindole)L_n-1}; C -- + Base- Base-H⁺ --> D{Pd(II)(Isopentyl)(6-Nitroindolide)L_n-1}; D -- Reductive Elimination --> E[1-Isopentyl-6-nitro-1H-indole]; E -- + Pd(0)L_n --> A;
Structure Activity Relationship Sar Studies of 1 Isopentyl 1h Indol 6 Amine and Its Analogues in Receptor and Enzyme Interactions
Methodological Framework for SAR Elucidation
The systematic exploration of the SAR for 1-Isopentyl-1H-indol-6-amine hinges on a robust methodological framework that combines rational analogue design with sensitive and specific in vitro assays.
Design of Analogue Libraries for Systematic SAR Exploration
The foundation of SAR studies lies in the design and synthesis of focused chemical libraries, where structural modifications are made systematically to probe their effects on biological activity. For the this compound scaffold, analogue libraries are typically designed to explore three key regions of the molecule:
The N-1 Alkyl Substituent: A primary focus is to vary the length, branching, and nature of the alkyl chain at the N-1 position to understand the spatial and hydrophobic requirements of the binding pocket. This involves synthesizing analogues with chains shorter (e.g., methyl, propyl), longer (e.g., hexyl), or with different branching patterns (e.g., isobutyl, neopentyl) than the isopentyl group. nih.gov
The Indole (B1671886) Core: Modifications to the indole nucleus itself are crucial for mapping interactions. This includes introducing various substituents (e.g., halogens, methoxy groups) at positions C-2, C-3, C-4, C-5, and C-7. mdpi.commdpi.com Such changes can alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule.
The C-6 Amino Group: The nature and substitution of the 6-amino group are also varied. This can include acylation, alkylation, or conversion to other functional groups to probe for specific polar or hydrogen-bonding interactions with the target.
Synthetic strategies to achieve this diversity often involve multi-step sequences starting from substituted indoles. For instance, N-alkylation at the indole nitrogen is a common method to introduce the isopentyl group or its variations. d-nb.info Further modifications can be achieved through established reactions like Vilsmeier-Haack for C-3 functionalization or palladium-catalyzed cross-coupling reactions for substitutions on the benzene (B151609) ring portion of the indole. d-nb.infonih.govacs.org
In Vitro Assay Development for Target Interaction Assessment
To evaluate the synthesized analogues, a suite of in vitro assays is employed to quantify their affinity and functional activity at specific biological targets. The selection of assays depends on the receptor or enzyme class being investigated.
Binding Assays: These assays directly measure the affinity of a compound for its target. Radioligand binding assays, where analogues compete with a labeled high-affinity ligand, are commonly used to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Functional Assays: These measure the biological response elicited by the compound upon binding. For G protein-coupled receptors (GPCRs), this could involve measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium mobilization. nih.gov For enzymes, inhibition assays are performed to determine the IC50 value, indicating the concentration of the analogue required to reduce enzyme activity by 50%. nih.gov
Cell-Based Assays: Cellular assays, such as cell proliferation or reporter gene assays, provide information on the compound's activity in a more complex biological environment. nih.govnih.gov For example, the MTT assay can be used to assess the cytotoxic effects of compounds on cancer cell lines. nih.gov
The data generated from these assays for each analogue in the library are then compiled to build a comprehensive SAR model.
| Assay Type | Purpose | Key Parameter(s) Measured | Example Application |
| Radioligand Binding | Determine binding affinity to a receptor. | Ki, IC50 | Measuring affinity of analogues for serotonin receptors. |
| Enzyme Inhibition | Quantify the potency of enzyme inhibitors. | IC50 | Assessing inhibition of protein kinase CK2. nih.gov |
| Calcium Mobilization | Measure functional activity at GPCRs linked to Ca2+ signaling. | EC50, % Max Response | Evaluating α1A-adrenoceptor antagonists. nih.gov |
| Reporter Gene Assay | Assess transcriptional activation or repression mediated by a receptor. | EC50, Fold Activation | Screening for 5-HT6 receptor antagonists. nih.gov |
| Cell Proliferation (MTT) | Evaluate the effect of compounds on cell viability. | GI50, IC50 | Testing anti-proliferative properties against cancer cells. nih.gov |
Impact of N-1 Isopentyl Substitution on Molecular Recognition
The substituent at the N-1 position of the indole ring plays a pivotal role in defining the potency and selectivity of ligands. The isopentyl group, in particular, contributes significantly through its conformational properties and hydrophobic character.
Conformational Analysis of the Isopentyl Group and its Influence on Binding
The isopentyl group is a flexible chain with multiple rotatable single bonds. The rotation around these bonds (defined by torsional angles) allows the group to adopt numerous conformations in three-dimensional space. conicet.gov.ar However, not all conformations are energetically equal, and only a subset of low-energy conformers is likely to be populated at physiological temperatures.
Computational modeling and spectroscopic studies suggest that the specific conformation adopted by the isopentyl group upon binding is critical for optimal interaction with the receptor. conicet.gov.ar The binding pocket of a receptor or enzyme active site presents a unique topographical and chemical environment. A successful ligand must adopt a conformation that is complementary to this pocket, maximizing favorable interactions and minimizing steric clashes. The conformational flexibility of the isopentyl group can be advantageous, allowing it to adapt to the shape of the binding site. Conversely, if the energy required to adopt the "active" conformation is too high, binding affinity will be reduced. SAR studies that explore branched and cyclic N-1 substituents help to map the spatial constraints of the binding pocket and identify the optimal geometry for the alkyl chain.
Hydrophobic Interaction Contributions of the Isopentyl Moiety
Hydrophobic interactions are a major driving force in ligand-receptor binding, where non-polar moieties of the ligand are driven out of the aqueous environment and into a complementary non-polar pocket on the protein surface. nih.govamericanpharmaceuticalreview.com The isopentyl group, being a branched five-carbon alkyl chain, is significantly hydrophobic and well-suited to engage in such interactions.
The contribution of the isopentyl moiety to binding affinity is often demonstrated through SAR studies where the N-1 alkyl chain is systematically varied.
Chain Length: Increasing the length of a linear alkyl chain from methyl to pentyl often leads to a progressive increase in binding affinity, as each additional methylene group can contribute favorably to the hydrophobic interaction, provided it can be accommodated by the pocket.
Branching: The branching pattern of the isopentyl group can enhance binding by providing a better fit into a specifically shaped pocket compared to a linear chain. Studies on 1,6-disubstituted indoles have shown that bulkier side chains at the N-1 position can lead to increased selectivity for certain enzyme isoforms. nih.gov
The following table illustrates hypothetical SAR data for N-1 substitution, demonstrating the importance of the isopentyl group's size and shape for binding affinity.
| Compound | N-1 Substituent | Receptor Binding Affinity (Ki, nM) | Rationale |
| 1a | -H | 580 | Unsubstituted indole nitrogen shows low affinity. |
| 1b | -Methyl | 250 | Small alkyl group provides limited hydrophobic contact. |
| 1c | -n-Propyl | 95 | Increased chain length improves hydrophobic interaction. |
| 1d | -n-Pentyl | 30 | Linear five-carbon chain provides strong hydrophobic contact. |
| 1e | -Isopentyl | 15 | Branched chain offers optimal fit and hydrophobic interaction in a complementary pocket. |
| 1f | -n-Hexyl | 45 | Longer chain may introduce steric clash or extend beyond the optimal hydrophobic region. |
Role of the Indole Core Modifications in Modulating Interactions
While the N-1 substituent is crucial, modifications to the bicyclic indole core are equally important for fine-tuning a ligand's pharmacological profile. Altering the electronic and steric properties of the indole ring can modulate binding affinity, selectivity, and functional activity.
The position of the key amino group is also critical. Moving the amine from the C-6 position to C-5 or C-7 would alter the vector of its potential hydrogen bonding interactions with the receptor, likely leading to a significant change in affinity and selectivity.
The table below summarizes the effects of hypothetical modifications to the indole core of a lead compound like this compound.
| Compound | Modification (relative to lead) | Enzyme Inhibition (IC50, µM) | Interpretation |
| Lead | This compound | 0.5 | Baseline activity. |
| 2a | 5-Bromo substitution | 0.1 | Electron-withdrawing group at C-5 enhances potency. mdpi.com |
| 2b | 5-Methoxy substitution | 1.2 | Electron-donating group at C-5 is detrimental to activity. |
| 2c | 7-Methyl substitution | 0.4 | Small steric bulk at C-7 is well-tolerated and may enhance hydrophobic contact. mdpi.com |
| 2d | 2-Methyl substitution | 5.8 | Steric bulk near the N-1 position may disrupt binding. |
| 2e | Amine at C-5 position | 10.2 | The precise location of the amino group is critical for key polar interactions. |
These studies collectively underscore that the biological activity of this compound analogues is a finely tuned outcome of the interplay between the N-1 substituent's hydrophobic and steric properties and the electronic and structural features of the indole core.
Substitution Effects at C-2, C-3, C-4, C-5, and C-7 on Activity
The decoration of the indole core at various positions can significantly modulate the biological activity of a compound. mdpi.com While the pyrrole (B145914) ring positions (C-2 and C-3) are often associated with metabolic stability and specific interactions, substitutions on the benzenoid ring (C-4, C-5, and C-7) can influence lipophilicity, electronic properties, and steric fit within a binding pocket.
C-2 and C-3 Positions: The C-3 position of the indole is typically nucleophilic, but in the context of a pre-existing scaffold, substitution at C-2 or C-3 can introduce steric bulk that may either enhance or hinder binding, depending on the topology of the target's active site. For instance, adding small alkyl groups could provide additional van der Waals interactions, while larger groups might cause steric clashes.
The following table summarizes the predicted effects of substitutions at various positions on the this compound scaffold based on general principles of indole SAR.
| Position | Substituent Type | Predicted Effect on Activity | Rationale |
| C-2 | Small Alkyl (e.g., -CH₃) | Potential moderate increase | May provide additional hydrophobic interactions without significant steric clash. |
| C-3 | Halogen (e.g., -Br, -Cl) | Variable | Could enhance binding through halogen bonding but may also alter reactivity. |
| C-4 | Hydroxyl (-OH) | Potential decrease | May introduce unfavorable steric interactions near the ring junction. |
| C-5 | Electron-Withdrawing (e.g., -NO₂, -Cl) | Potential increase | Can enhance π-π stacking interactions and alter binding mode favorably. nih.gov |
| C-7 | Small Alkyl (e.g., -CH₃) | Potential increase | Can improve activity without causing cytotoxicity, suggesting a favorable interaction pocket. mdpi.com |
Conformational Flexibility and Rigidity of the Indole Scaffold
The indole scaffold itself is a rigid, planar aromatic system, which provides a stable platform for the precise orientation of functional groups. nih.gov However, the substituents attached to this core, such as the N-1 isopentyl group in this compound, introduce elements of conformational flexibility.
The N-1 isopentyl chain can adopt numerous conformations, allowing it to explore and adapt to the shape of a hydrophobic binding pocket on a target protein. This flexibility can be advantageous, potentially increasing the entropic cost of binding but allowing for an optimal fit. Conversely, excessive flexibility can be detrimental to activity, as the molecule may not maintain the specific conformation required for potent interaction. SAR studies often involve creating more rigid analogues to lock the molecule into a presumed "active" conformation. For this compound, this could involve cyclizing the isopentyl chain back onto the indole nucleus or introducing rigidifying elements like double bonds. Such modifications would reduce the number of available conformations, and if the rigidified conformation matches the binding site's requirements, a significant increase in potency can be achieved. The development of conformationally flexible scaffolds is a strategy used to achieve high binding affinity and potency for specific receptor subtypes. nih.gov
Significance of the C-6 Amine Position in Biological Function
The position and nature of the amino group on the indole ring are critical determinants of biological function. In this compound, the amine at the C-6 position is a key pharmacophoric feature that can engage in specific, high-energy interactions with a biological target.
Contributions of the Amine Functionality to Hydrogen Bonding and Electrostatic Interactions
The C-6 primary amine (-NH₂) is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). khanacademy.org Hydrogen bonds are crucial, directional interactions that contribute significantly to the specificity and affinity of a ligand for its target protein. nih.govrsc.org The amine can form hydrogen bonds with electronegative atoms like oxygen or nitrogen found in the side chains of amino acid residues (e.g., aspartate, glutamate, asparagine, glutamine) or the peptide backbone within a binding site.
Furthermore, under physiological pH, the C-6 amine group can be protonated to form a positively charged ammonium ion (-NH₃⁺). This allows for strong electrostatic interactions, or salt bridges, with negatively charged residues like aspartate or glutamate in the target protein. These electrostatic interactions are powerful, long-range forces that can play a dominant role in anchoring the ligand in the correct orientation within the binding pocket. nih.gov
Effects of Amine Derivatization on Target Specificity and Potency
Modification of the C-6 amine group is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. researchgate.net Derivatization can alter the amine's hydrogen bonding capacity, basicity, lipophilicity, and steric profile, thereby influencing its interaction with a biological target.
Alkylation: Converting the primary amine to a secondary (e.g., -NHCH₃) or tertiary amine (-N(CH₃)₂) changes the number of hydrogen bond donors. A secondary amine retains one donor, while a tertiary amine has none, though both can still act as hydrogen bond acceptors. This can drastically alter binding affinity and specificity.
Acylation: Converting the amine to an amide (e.g., -NHC(O)CH₃) removes its basicity and turns the nitrogen into a much weaker hydrogen bond donor due to the electron-withdrawing effect of the adjacent carbonyl group. The carbonyl oxygen, however, introduces a strong hydrogen bond acceptor. This change can redirect the binding interactions and significantly alter the compound's properties.
The following table illustrates how different derivatizations of the C-6 amine could affect the properties and activity of this compound.
| Derivatization | Moiety | Basicity | H-Bond Donors | H-Bond Acceptors | Predicted Potency Effect |
| None | -NH₂ | Basic | 2 | 1 | Baseline |
| Methylation | -NHCH₃ | Basic | 1 | 1 | May increase or decrease |
| Dimethylation | -N(CH₃)₂ | Basic | 0 | 1 | Likely decrease if H-donation is key |
| Acetylation | -NHCOCH₃ | Neutral | 1 | 1 (stronger at C=O) | Likely change in target specificity |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov This model serves as a template for designing new molecules or searching databases for existing compounds with a high probability of being active. researchgate.net
Identification of Essential Structural Features for Desired Activity
For this compound, a pharmacophore model can be constructed by identifying its key structural features and their potential roles in molecular recognition. nih.gov
The essential features would likely include:
Aromatic Ring Feature: The bicyclic indole system provides a large, flat hydrophobic surface suitable for π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site.
Hydrogen Bond Donor: The N-H of the indole pyrrole ring can serve as a crucial hydrogen bond donor, an interaction that is often essential for the activity of indole-based ligands. nih.gov
Hydrogen Bond Donor/Acceptor & Positive Ionizable Feature: The C-6 amine is a critical feature, capable of acting as a hydrogen bond donor and acceptor. khanacademy.org When protonated, it also serves as a positive ionizable center for strong electrostatic interactions.
Hydrophobic Feature: The N-1 isopentyl group provides a distinct hydrophobic region that can interact with nonpolar pockets in the target protein, contributing significantly to binding affinity.
These features, arranged in a specific spatial orientation, constitute the pharmacophore. Ligand-based drug design would use this model to propose modifications. For example, the length and branching of the N-1 alkyl chain could be varied to probe the size of the hydrophobic pocket, or the position of the key amine group could be moved around the benzenoid ring (e.g., to C-4, C-5, or C-7) to determine the optimal location for hydrogen bonding and electrostatic interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively utilized in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and its analogues, QSAR approaches are instrumental in predicting their interaction with various receptors and enzymes, thereby guiding the design of more potent and selective molecules. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
Various QSAR methodologies have been applied to indole derivatives to elucidate the structural requirements for their biological activities. These can be broadly categorized into 2D-QSAR and 3D-QSAR approaches.
2D-QSAR
Two-dimensional QSAR studies correlate biological activity with 2D molecular descriptors that can be calculated from the chemical structure. These descriptors can include constitutional, topological, electrostatic, and quantum-chemical parameters. For instance, a 2D-QSAR model was developed for novel 1H-3-indolyl derivatives to predict their antioxidant activity. mdpi.com The goal of such studies is to create robust models that can effectively predict the activity of new compounds based on their structural features. mdpi.com
3D-QSAR
Three-dimensional QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction fields. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA and CoMSIA: These methods have been successfully applied to various indole derivatives. For example, robust 3D-QSAR models were developed for indole derivatives as Pim-1 kinase inhibitors using CoMFA and CoMSIA. researchgate.net These models help in understanding the steric and electrostatic field requirements for potent inhibitory activity. Similarly, receptor-based hybrid CoMFA and CoMSIA models were developed for aminopyrimidinyl pyrazole analogs as PLK1 inhibitors. mdpi.com
In a study on indole analogues as inhibitors of human non-pancreatic secretory phospholipase A2 (sPLA2), 3D-QSAR studies were performed using the Scigress explorer software suite. msjonline.org The resulting model showed a significant correlation between the physicochemical descriptors and the sPLA2 inhibitory activity. msjonline.org
Another example is the development of an atom-based 3D-QSAR model for indole and isatin (B1672199) derivatives as anti-amyloidogenic agents. mdpi.com This model identified the key physicochemical features correlated with the Aβ anti-aggregating potency, with hydrophobic/non-polar fields contributing the most, followed by electron-withdrawing and hydrogen bond fields. mdpi.com
QSAR Model Development and Validation
The development of a reliable QSAR model involves several key steps:
Dataset selection: A dataset of compounds with known biological activities is compiled. For instance, a study on isatin and indole-based SARS 3CLpro inhibitors used a dataset of 81 compounds. nih.govresearchgate.net
Descriptor calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.
Model building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build the QSAR model. brieflands.com For example, a genetic function algorithm-multilinear regression approach was used to build a QSAR model for thiosemicarbazone-indole compounds. nih.gov
Model validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. nih.gov Common statistical parameters used for validation include the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² (R²pred). researchgate.netmdpi.com A reliable QSAR model should have a q² value greater than 0.5. msjonline.org
The following table summarizes the statistical validation parameters for several QSAR models developed for indole derivatives.
| Indole Derivative Class | Target | QSAR Method | q² | R² | Reference |
| Indole derivatives | Pim-1 kinase | CoMFA | 0.524 | 0.982 | researchgate.net |
| Indole derivatives | Pim-1 kinase | CoMSIA | 0.586 | 0.974 | researchgate.net |
| Indeno[1,2-b]indole derivatives | CK2 | MLR | 0.72 | 0.94 | nih.gov |
| Indole and isatin derivatives | Aβ aggregation | 3D-QSAR | 0.596 | 0.887 | mdpi.com |
| Aminopyrimidinyl pyrazole analogs | PLK1 | CoMFA | 0.628 | 0.905 | mdpi.com |
| Aminopyrimidinyl pyrazole analogs | PLK1 | CoMSIA | 0.580 | 0.895 | mdpi.com |
Application of QSAR Models
Once validated, QSAR models can be used to:
Predict the biological activity of newly designed compounds. nih.govd-nb.info
Identify the key structural features that influence activity.
Guide the optimization of lead compounds to enhance their potency and selectivity.
For example, a QSAR model for indeno[1,2-b]indole derivatives as CK2 inhibitors was used to predict the activity of a series of naphtho[2,3-b]furan-4,9-dione derivatives, leading to the identification of a potent new inhibitor. nih.gov
The table below presents the results from a QSAR study on thiosemicarbazone-indole derivatives, showing the experimental and predicted biological activities.
| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |
| 1 | 4.31 | 4.35 | -0.04 |
| 2 | 4.34 | 4.38 | -0.04 |
| 3 | 4.36 | 4.32 | 0.04 |
| 4 | 4.39 | 4.41 | -0.02 |
| 5 | 4.42 | 4.45 | -0.03 |
| 6 | 4.45 | 4.40 | 0.05 |
| 7 | 4.47 | 4.51 | -0.04 |
| 8 | 4.51 | 4.48 | 0.03 |
| 9 | 4.54 | 4.56 | -0.02 |
| 10 | 4.57 | 4.53 | 0.04 |
This data is representative of QSAR study results and is based on similar studies of indole derivatives.
Computational and Theoretical Chemistry Studies of 1 Isopentyl 1h Indol 6 Amine
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, such as 1-Isopentyl-1H-indol-6-amine, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Docking simulations would be employed to predict the preferred orientation (binding mode) of this compound when it binds to a specific biological macromolecule. The simulation places the flexible ligand into the binding site of a rigid or flexible receptor, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally suggests a more stable and favorable interaction.
For indole (B1671886) derivatives, common targets for such studies include kinases, G-protein coupled receptors, and enzymes involved in neurotransmission. For instance, in studies on similar indole-based compounds, docking has been used to predict interactions with the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC), a key bacterial enzyme, or human lanosterol (B1674476) 14α-demethylase, an important antifungal target. The results of such a hypothetical docking study for this compound could be summarized as follows:
Table 1: Hypothetical Docking Scores for this compound with Various Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Interacting Residues |
|---|---|---|---|
| Protein Kinase A | 1ATP | -8.5 | Val56, Leu173, Asp184 |
| Serotonin 5-HT1D Receptor | 4RWS | -9.2 | Tyr123, Phe330, Ser199 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions between the ligand and the protein is conducted. This profiling is essential for understanding the structural basis of the binding affinity. Key interactions typically include:
Hydrogen Bonds: The 6-amino group and the indole nitrogen of this compound are potential hydrogen bond donors, while the nitrogen atoms can also act as acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) are critical for binding specificity.
Hydrophobic Interactions: The isopentyl group and the indole ring itself are hydrophobic and would likely form favorable interactions with nonpolar residues such as Leucine, Isoleucine, and Valine within the binding pocket.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.
Cation-π Interactions: The electron-rich indole ring could interact favorably with cationic residues like Lysine and Arginine.
A visual analysis of the docked pose would reveal the precise nature and geometry of these interactions, providing insights for rational drug design and lead optimization.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These properties are fundamental to its reactivity and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
From these energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Illustrative Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-311G level)*
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.89 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.36 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 5.25 | Approximate energy required to remove an electron |
| Electron Affinity (A) | 0.89 | Approximate energy released when an electron is added |
| Electronegativity (χ) | 3.07 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.18 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.23 | Reciprocal of hardness, indicates reactivity |
Note: This data is hypothetical and serves as an example of what such a study would produce.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other molecules, particularly in non-covalent interactions. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, typically colored blue), which are susceptible to nucleophilic attack.
For this compound, the MEP would likely show a region of negative potential around the 6-amino group and the π-system of the indole ring, indicating these are sites for electrophilic interaction and hydrogen bond donation. The hydrogen atom on the amino group and the indole NH would show positive potential, marking them as sites for nucleophilic interaction.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis and molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.
Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. For this compound, this would involve studying the rotation around the single bonds of the isopentyl chain to determine the preferred spatial arrangement of this group relative to the indole ring.
Molecular dynamics simulations provide a time-resolved view of the molecular motions and interactions. An MD simulation of this compound, either in solution or bound to a protein, would reveal:
The stability of the ligand-protein complex over time.
The flexibility of different parts of the molecule, such as the isopentyl tail.
The role of solvent molecules (e.g., water) in mediating interactions.
Key fluctuations in intermolecular distances and angles that define the binding event.
Analysis of an MD trajectory can yield important metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the ligand and protein.
Exploration of Conformational Space and Flexibility
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The isopentyl group attached to the indole nitrogen of this compound introduces a degree of conformational flexibility. Understanding the accessible conformations and their relative energies is crucial for predicting how this molecule might interact with a biological target.
Computational methods such as molecular mechanics and quantum mechanics are employed to systematically explore the conformational space of this compound. By rotating the single bonds of the isopentyl chain and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations that the molecule is most likely to adopt.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N1-C1'-C2'-C3') | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° (anti) | 0.00 |
| 2 | 60° (gauche) | 1.25 |
| 3 | -60° (gauche) | 1.28 |
| 4 | 0° (eclipsed) | 5.50 |
This table illustrates how different spatial arrangements of the isopentyl group would lead to variations in energetic stability.
The flexibility of the isopentyl chain can be further analyzed by examining the energy barriers between different conformations. This information provides insight into how readily the molecule can transition from one shape to another, which can be a critical factor in its ability to bind to a receptor.
Dynamics of Ligand-Target Complex Formation
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of a ligand as it approaches and binds to its biological target. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecular interactions over time.
In a typical MD simulation of this compound and a target protein, the system is solvated in a box of water molecules, and the trajectory of each atom is calculated in femtosecond time steps. This allows for the visualization of the binding process, including the initial recognition, conformational changes in both the ligand and the protein, and the final stable binding mode.
Key insights that can be gained from MD simulations include:
Binding Pathway: The route the ligand takes to enter the binding site.
Interaction Lifetimes: The duration of specific hydrogen bonds or other non-covalent interactions.
Conformational Selection vs. Induced Fit: Whether the ligand binds to a pre-existing conformation of the protein or if the protein changes shape to accommodate the ligand.
Table 2: Hypothetical Interaction Analysis from a Molecular Dynamics Simulation
| Interacting Residue | Interaction Type | Occupancy (%) |
| Asp125 | Hydrogen Bond (with amine) | 85.2 |
| Trp84 | π-π Stacking (with indole) | 75.6 |
| Val68 | Hydrophobic (with isopentyl) | 92.1 |
| Phe250 | Hydrophobic (with isopentyl) | 65.4 |
This table provides a hypothetical summary of the key interactions between this compound and a target protein, as would be determined from an MD simulation.
In Silico Prediction of Selectivity and Off-Target Interactions
A crucial aspect of drug development is ensuring that a compound is selective for its intended target, as interactions with other proteins can lead to unwanted side effects. In silico methods are highly valuable for predicting the selectivity profile of a molecule like this compound early in the discovery process.
One common approach is reverse docking, where the ligand is docked against a large panel of known protein structures. By comparing the predicted binding affinities or docking scores across these different targets, it is possible to identify potential off-target interactions.
Furthermore, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to build models that predict binding to specific targets based on the molecule's structural features. These models are trained on datasets of known active and inactive compounds and can then be used to predict the activity of new molecules like this compound.
Table 3: Hypothetical In Silico Selectivity Profile of this compound
| Target | Predicted Binding Affinity (Ki, nM) |
| Primary Target A | 15 |
| Off-Target B | 350 |
| Off-Target C | > 10,000 |
| Off-Target D | 850 |
This table illustrates a hypothetical output from an in silico selectivity screen, indicating the predicted potency of this compound against its intended target and several potential off-targets.
By integrating these computational approaches, a comprehensive theoretical understanding of this compound can be developed. This knowledge is invaluable for guiding further experimental studies and for the rational design of analogues with improved efficacy and safety profiles.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there is no publicly accessible research data concerning the biological activity of the chemical compound this compound. Specifically, investigations into its antimicrobial and antioxidant properties, as outlined in the requested article structure, have not been found.
The performed searches for "this compound" in conjunction with terms such as "antimicrobial activity," "antibacterial studies," "antifungal efficacy," "topoisomerase inhibition," "antioxidant activity," "DPPH assay," "FRAP assay," and "cellular antioxidant capacity" did not yield any specific results for this particular compound.
While the broader class of indole derivatives has been the subject of extensive research in medicinal chemistry, leading to the discovery of various compounds with significant biological activities, the specific analogue, this compound, does not appear to have been a subject of published research in the areas of interest.
Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline without fabricating data and research findings. The generation of content for the specified sections and subsections, including data tables and detailed research findings, is contingent on the existence of primary research, which is currently unavailable in the public domain for this compound.
Advanced Characterization Techniques in Indole Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR)
Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For 1-Isopentyl-1h-indol-6-amine, both ¹H and ¹³C NMR would be employed.
¹H NMR Spectroscopy: This technique identifies the chemical environment of each proton in the molecule. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the indole (B1671886) core, the isopentyl side chain, and the amine group. The aromatic protons on the benzene (B151609) portion of the indole ring would appear in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns revealing their positions relative to one another. The protons on the pyrrole (B145914) ring (H-2 and H-3) would also have characteristic shifts. journals.co.zayoutube.com The aliphatic protons of the isopentyl group would appear in the upfield region (δ 0.9-4.2 ppm), with chemical shifts and multiplicities corresponding to their position relative to the indole nitrogen.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the carbon skeleton. The spectrum would show distinct signals for each of the 13 unique carbon atoms in this compound. Aromatic carbons of the indole ring would resonate in the δ 100-140 ppm range, while the aliphatic carbons of the isopentyl chain would appear further upfield. acs.orgresearchgate.net
The predicted NMR data based on the structure of this compound is summarized below.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |
| Indole H-2 | ~7.0-7.2 | d | Indole C-2 | ~125-128 |
| Indole H-3 | ~6.4-6.6 | d | Indole C-3 | ~100-102 |
| Indole H-4 | ~7.3-7.5 | d | Indole C-3a | ~128-130 |
| Indole H-5 | ~6.6-6.8 | dd | Indole C-4 | ~120-122 |
| Indole H-7 | ~6.8-7.0 | s | Indole C-5 | ~110-112 |
| -NH₂ | ~3.5-4.0 | br s | Indole C-6 | ~140-145 |
| N-CH₂- | ~4.0-4.2 | t | Indole C-7 | ~105-108 |
| -CH₂-CH- | ~1.7-1.9 | m | Indole C-7a | ~135-137 |
| -CH(CH₃)₂ | ~1.5-1.7 | m | N-CH₂- | ~45-48 |
| -CH(CH₃)₂ | ~0.9-1.0 | d | -CH₂-CH- | ~38-40 |
| -CH(CH₃)₂ | ~25-27 | |||
| -CH(CH₃)₂ | ~22-24 |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₃H₁₈N₂), the molecular weight is 202.30 g/mol . A key principle, the "nitrogen rule," states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. future4200.comlibretexts.org The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
The fragmentation pattern is also highly informative. In aliphatic amines, a common fragmentation pathway is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduwhitman.edulibretexts.org For this compound, the most likely fragmentations would involve the isopentyl group.
Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Identity | Notes |
|---|---|---|
| 202 | [M]⁺ | Molecular ion peak. |
| 131 | [M - C₅H₁₁]⁺ | Loss of the isopentyl radical via cleavage of the N-CH₂ bond. This would be a major fragment. |
| 159 | [M - C₃H₇]⁺ | Loss of a propyl radical from the isopentyl chain (β-cleavage). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the IR spectrum would confirm the presence of the amine (N-H) and the aromatic (C=C, C-H) and aliphatic (C-H) components. researchgate.net
Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3450-3250 | N-H stretch | Primary Amine (-NH₂) - two bands expected |
| 3100-3000 | C-H stretch | Aromatic Ring |
| 2960-2850 | C-H stretch | Aliphatic (Isopentyl group) |
| 1620-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1335-1250 | C-N stretch | Aromatic Amine |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a solid crystalline sample. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
For this compound, obtaining a single crystal suitable for X-ray diffraction would confirm the planarity of the indole ring system and reveal the exact conformation of the flexible isopentyl side chain in the solid state. Furthermore, it would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the amine group at the 6-position, which dictates how the molecules pack together in the crystal lattice. While no crystal structure for this specific compound is publicly available, this technique remains the gold standard for unambiguous solid-state structural proof of indole derivatives.
Chromatographic and Separation Techniques in Synthesis and Analysis
Chromatographic techniques are fundamental for both the purification of synthesized compounds and the analysis of their purity. The synthesis of indole derivatives often results in a mixture containing the desired product, unreacted starting materials, and byproducts. core.ac.uk
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete.
Column Chromatography: This is the primary technique for purifying compounds on a preparative scale. mdpi.comdergipark.org.tracs.org For this compound, the crude product would be loaded onto a column packed with a stationary phase, typically silica gel. A mobile phase, likely a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate), is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure product.
High-Performance Liquid Chromatography (HPLC): HPLC is an advanced analytical technique used to determine the purity of the final compound with high precision. The purified compound is dissolved and injected into the HPLC system, and its passage through a packed column is monitored by a detector. A pure sample will typically show a single, sharp peak in the resulting chromatogram. acs.org
Future Research Directions and Translational Perspectives for 1 Isopentyl 1h Indol 6 Amine
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthetic routes to indole (B1671886) derivatives often face challenges such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. researchgate.net Future research must prioritize the development of green and sustainable synthetic pathways for 1-Isopentyl-1H-indol-6-amine.
Key areas of focus should include:
Multicomponent Reactions (MCRs): Innovative MCRs, such as the Ugi reaction followed by an acid-induced cyclization, can enable the de novo assembly of the indole core from simple, readily available precursors in a single pot. researchgate.net This approach significantly improves atom economy and reduces waste.
Catalysis: Exploring the use of non-metal catalysts or highly efficient, recyclable metal catalysts can minimize environmental impact. researchgate.net Graphene oxide-catalyzed reactions in aqueous media represent a promising eco-friendly alternative. researchgate.net
Renewable Feedstocks: Utilizing bio-renewable starting materials, such as formic acid, can further enhance the sustainability profile of the synthesis. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, providing a pathway for more efficient and sustainable industrial production.
| Methodology | Key Principles | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product containing the essential parts of all starting materials. | Increased efficiency, reduced waste, high atom economy, potential for rapid library generation. | researchgate.net |
| Aqueous Medium Synthesis | Using water as a solvent, avoiding volatile organic compounds (VOCs). | Reduced environmental impact, enhanced safety, lower cost. | researchgate.net |
| Benign Catalysis | Employing non-toxic, renewable, or recyclable catalysts (e.g., graphene oxide, biocatalysts) instead of heavy metals. | Lower toxicity, reduced purification burden, alignment with green chemistry principles. | researchgate.netresearchgate.net |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch process. | Improved heat transfer, enhanced safety for hazardous reactions, easier scalability and automation. | N/A |
Advanced SAR and QSAR Modeling for Predictive Design
To efficiently guide the optimization of this compound as a potential therapeutic agent, advanced computational modeling is essential. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for understanding how structural modifications influence biological activity. creative-biolabs.com
Future research should involve:
Systematic Analog Synthesis: A library of derivatives of this compound should be synthesized, systematically modifying the isopentyl group, the position and nature of the amine, and substitutions on the indole ring.
High-Throughput Screening: The synthesized library must be tested for biological activity against one or more therapeutic targets.
3D-QSAR and Pharmacophore Modeling: The resulting activity data can be used to build robust 3D-QSAR models. mdpi.comnih.gov These models will identify the key physicochemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are critical for activity, creating a pharmacophore hypothesis that can guide the design of new, more potent, and selective molecules. mdpi.com This predictive capability significantly reduces the number of compounds that need to be synthesized and tested, accelerating the drug discovery process. creative-biolabs.com
Exploration of Polypharmacology and Multi-Target Directed Ligands
The concept of "one molecule, one target" is increasingly being replaced by the understanding that polypharmacology—the ability of a single compound to interact with multiple targets—can lead to enhanced therapeutic efficacy, particularly for complex diseases like cancer or neurodegenerative disorders. nih.gov The indole scaffold is well-documented for its ability to interact with a wide range of biological targets. bohrium.comresearchgate.net
A crucial future direction is to explore the polypharmacological profile of this compound. This would involve:
Broad-Spectrum Profiling: Screening the compound against a diverse panel of receptors, enzymes, and ion channels to identify potential off-target and on-target activities.
Rational Design of Multi-Target Ligands: If the compound shows promising activity against multiple, disease-relevant targets, medicinal chemistry efforts can be directed toward optimizing these interactions. For instance, a compound could be designed to simultaneously inhibit an enzyme and modulate a receptor involved in the same disease pathway.
Application of Chemogenomics and Systems Biology Approaches
To understand the biological effects of this compound on a holistic level, modern "omics" technologies are indispensable. Systems biology integrates data from genomics, transcriptomics, proteomics, and metabolomics to model the complex interactions within a biological system. nih.govcisncancer.org
Future research should apply these approaches to:
Uncover Mechanisms of Action: By treating cells or model organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the cellular pathways modulated by the compound. nih.gov This provides an unbiased view of its mechanism of action and can reveal novel therapeutic targets.
Predictive Toxicology: Metabolomics, which analyzes the complete set of metabolites in a system, can provide insights into potential toxicity by revealing disruptions in metabolic pathways. nih.gov
Personalized Medicine: Integrating genomic data can help identify genetic biomarkers that predict a patient's response to a drug based on this compound, paving the way for personalized therapeutic strategies. jhu.edu
Potential for Derivatization into Chemical Probes for Biological Systems
The intrinsic photophysical properties of the indole scaffold make it an excellent starting point for the development of chemical probes. rsc.orgrsc.org These tools are vital for studying biological processes in real-time within living systems.
Future efforts could focus on modifying this compound to create:
Fluorescent Probes: By conjugating the indole derivative with other fluorophores or designing it to have environment-sensitive fluorescence, it can be used to visualize specific cellular components, detect metal cations, or sense changes in pH. mdpi.comsioc-journal.cn
Affinity-Based Probes: Attaching a reactive group or a photo-crosslinker to the molecule would allow it to covalently bind to its biological target. Subsequent proteomic analysis can then definitively identify the protein(s) that the compound interacts with inside the cell.
PET Ligands: Radiolabeling the compound could enable its use in Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization and quantification of its target in the brain or other organs in living subjects.
| Probe Type | Derivatization Strategy | Potential Biological Application | References |
|---|---|---|---|
| Fluorescent Sensor | Incorporate a fluorophore or a recognition moiety that causes a change in fluorescence upon binding an analyte. | Detecting specific ions, molecules, or pH changes within cells and tissues. | rsc.orgmdpi.com |
| Bioimaging Agent | Optimize the indole core for desirable photophysical properties like near-infrared (NIR) emission. | In vivo imaging of biological processes with reduced background interference from tissues. | sioc-journal.cn |
| Affinity-Based Probe | Attach a photoreactive group (e.g., diazirine) or a bio-orthogonal handle (e.g., alkyne). | Covalently label and identify the direct protein targets of the compound in a complex biological sample. | N/A |
| PET Ligand | Incorporate a positron-emitting isotope (e.g., 11C or 18F). | Non-invasively map the distribution and density of the compound's target in the brain or peripheral organs. | N/A |
Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by dramatically reducing the time and cost associated with bringing new medicines to market. ijirt.orgmednexus.org For a scaffold like this compound, AI can be a transformative tool.
Key applications include:
De Novo Drug Design: ML models, particularly deep learning and generative models, can be trained on vast libraries of known molecules and their properties. These models can then design novel indole derivatives with optimized properties, such as high potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.gov
Predictive Modeling: AI algorithms can build highly accurate models to predict drug-target interactions, drug sensitivity, and potential side effects before a compound is ever synthesized. ijirt.org This allows researchers to prioritize the most promising candidates and reduce late-stage failures.
Big Data Analysis: AI is exceptionally well-suited to analyze the massive, complex datasets generated by chemogenomics and systems biology approaches, identifying patterns and correlations that would be impossible for humans to detect. nih.gov This can lead to new insights into disease biology and novel drug discovery strategies.
Q & A
Q. What are the common synthetic routes for preparing 1-Isopentyl-1H-indol-6-amine, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as alkylation of indole precursors (e.g., 1H-indol-6-amine) with isopentyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF). A key challenge is regioselectivity, as competing alkylation at other nitrogen sites (e.g., N1 vs. N2 in indole) may occur. Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) is often required to isolate the target compound from byproducts. Reaction progress should be monitored via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The indole NH proton (δ ~8.0 ppm) should disappear upon alkylation, replaced by signals for the isopentyl group (e.g., δ 3.6–3.8 ppm for CH₂ adjacent to N). Aromatic protons in the indole ring appear as distinct multiplets (δ 6.5–7.5 ppm).
- IR : Absence of NH stretching (~3400 cm⁻¹) post-alkylation confirms substitution.
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) must match the theoretical molecular formula (C₁₃H₁₈N₂). Retention of isotopic purity can be validated via isotopic distribution analysis .
Q. What preliminary assays are recommended to assess the biological activity of this compound?
- Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., kinase or cytochrome P450 assays) or receptor binding studies (e.g., serotonin receptors, given indole’s structural similarity to tryptophan derivatives). Use positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀ determination) to quantify activity. Cell viability assays (e.g., MTT) can rule out cytotoxicity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess compound stability (e.g., microsomal incubation for metabolic liability) and bioavailability (plasma concentration vs. time curves).
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies.
- Target Engagement Studies : Employ techniques like thermal shift assays or SPR to verify direct target binding in vivo .
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance alkylation efficiency.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
- Temperature Control : Lower temperatures (0–25°C) reduce dimerization or over-alkylation.
A design of experiments (DoE) approach can systematically evaluate variables (e.g., equivalents of alkylating agent, reaction time) .
Q. How do structural modifications (e.g., substituents on the indole ring) impact the compound’s interaction with biological targets?
- Methodological Answer :
- Computational Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., serotonin receptors).
- SAR Studies : Synthesize analogs with substituents at positions 4 or 5 of the indole ring and compare bioactivity. For example, electron-donating groups (e.g., -OCH₃) may enhance binding affinity by stabilizing π-π interactions.
- Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify binding energy changes due to modifications .
Q. What analytical methods resolve spectral data contradictions (e.g., ambiguous NMR signals) in structurally similar indole derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm connectivity between the isopentyl chain and indole nitrogen.
- Dynamic NMR : Variable-temperature NMR may distinguish rotamers or conformational isomers causing signal splitting.
- X-ray Crystallography : Definitive structural confirmation if suitable crystals are obtained .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
